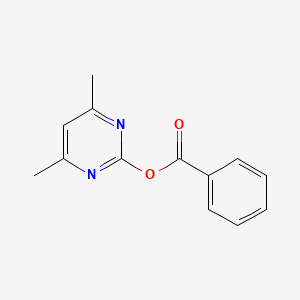

(4,6-dimethylpyrimidin-2-yl) benzoate

Description

Overview of Heterocyclic Esters in Synthetic Organic Chemistry

Heterocyclic esters are a broad class of organic compounds that feature a heterocyclic ring system connected to an ester group. The presence of heteroatoms such as nitrogen, oxygen, or sulfur within the ring profoundly influences the molecule's reactivity, conformation, and biological activity. In synthetic organic chemistry, these esters serve as versatile building blocks and key intermediates in the total synthesis of complex natural products and in the construction of libraries of bioactive molecules for drug discovery. The ester functionality can be readily modified, providing a handle for further molecular elaboration, while the heterocyclic core often dictates the molecule's interaction with biological targets.

Structural Classification and Precise Nomenclature of (4,6-Dimethylpyrimidin-2-yl) benzoate (B1203000)

(4,6-dimethylpyrimidin-2-yl) benzoate belongs to the family of pyrimidine-containing esters. Structurally, it is composed of two key moieties: a benzoate group and a 4,6-dimethylpyrimidine (B31164) ring.

Benzoate Group: This is the ester of benzoic acid.

4,6-Dimethylpyrimidine Ring: This is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, with methyl groups substituted at positions 4 and 6.

The ester linkage connects the carbonyl carbon of the benzoate group to the oxygen atom attached to the C2 position of the pyrimidine (B1678525) ring. The precise IUPAC name, (4,6-dimethylpyrimidin-2-yl) benzoate, clearly delineates this connectivity.

Table 1: Structural Details of (4,6-dimethylpyrimidin-2-yl) benzoate

| Feature | Description |

| Core Heterocycle | Pyrimidine |

| Substituents on Pyrimidine | Two methyl groups at C4 and C6 |

| Acyl Group | Benzoyl |

| Linkage | Ester linkage at C2 of the pyrimidine ring |

Contextualization of Pyrimidine-Based Molecular Scaffolds in Modern Chemical Research

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry and materials science. Its prevalence in the structure of nucleobases (cytosine, thymine, and uracil) underscores its fundamental role in biological systems. This inherent biocompatibility and the ability of the pyrimidine ring to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an attractive framework for the design of molecules with specific biological functions.

In modern chemical research, pyrimidine derivatives are extensively investigated for a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles. The incorporation of a benzoate moiety, as seen in the title compound, can further modulate these properties and introduce additional interaction sites, potentially leading to novel therapeutic applications.

While direct research on "(4,6-dimethylpyrimidin-2-yl) benzoate" is not extensively documented in publicly available literature, its structural components suggest potential areas of application based on the known properties of related compounds. For instance, the synthesis and structural analysis of the related compound, 2-amino-4,6-dimethylpyrimidine (B23340) 2-hydroxybenzoate, has been reported, highlighting the interest in this class of molecules. researcher.life The study of such analogues provides valuable insights into the potential chemical and biological characteristics of (4,6-dimethylpyrimidin-2-yl) benzoate.

Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

(4,6-dimethylpyrimidin-2-yl) benzoate |

InChI |

InChI=1S/C13H12N2O2/c1-9-8-10(2)15-13(14-9)17-12(16)11-6-4-3-5-7-11/h3-8H,1-2H3 |

InChI Key |

KVPQGLCJLRRVQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)OC(=O)C2=CC=CC=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dimethylpyrimidin 2 Yl Benzoate and Analogous Systems

Direct Esterification Routes

Direct esterification represents the most straightforward conceptual approach to forming the ester linkage between the 4,6-dimethylpyrimidine (B31164) core and a benzoic acid moiety. This typically involves the reaction of a pyrimidinol with a carboxylic acid or its activated derivative.

The formation of (4,6-dimethylpyrimidin-2-yl) benzoate (B1203000) can be achieved through the direct condensation of 4,6-dimethylpyrimidin-2-ol with a suitable benzoic acid derivative. This reaction is a standard esterification where the hydroxyl group of the pyrimidine (B1678525) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoic acid component. To facilitate this transformation, the benzoic acid is often employed in an activated form, such as an acyl halide (e.g., benzoyl chloride) or an anhydride (B1165640) (e.g., benzoic anhydride), to increase the electrophilicity of the carbonyl carbon and achieve higher yields under milder conditions. The reaction with an acyl chloride, for instance, typically proceeds readily, often in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

While direct reaction with benzoic acid itself is possible, it is an equilibrium process that requires the removal of water to drive it to completion, often necessitating a catalyst and harsher conditions like high temperatures. The co-crystallization of related sulfonamide-pyrimidine compounds with benzoic acid has been studied, indicating the potential for interaction between these moieties, though not resulting in ester formation under those conditions. nih.govnih.gov

Table 1: Components in Direct Condensation for (4,6-Dimethylpyrimidin-2-yl) benzoate

| Role | Reagent Example | Key Feature |

| Pyrimidinyl Moiety | 4,6-Dimethylpyrimidin-2-ol | Provides the nucleophilic hydroxyl group. |

| Benzoyl Moiety | Benzoic Acid | Requires water removal and catalysis. |

| Benzoyl Chloride | Highly reactive acylating agent. | |

| Benzoic Anhydride | A more moderate acylating agent. | |

| Acid Scavenger | Pyridine, Triethylamine | Neutralizes acid byproducts (e.g., HCl). |

To enhance the rate and efficiency of esterification between 4,6-dimethylpyrimidin-2-ol and benzoic acid, various catalytic systems can be employed. mdpi.com These catalysts function by increasing the electrophilicity of the carboxylic acid or by facilitating the removal of the water byproduct that would otherwise hinder the reaction equilibrium.

Brønsted Acids: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are common catalysts. google.commdpi.com They protonate the carbonyl oxygen of the benzoic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of the pyrimidinol.

Lewis Acids: Lewis acids, such as zinc clusters or zirconia-based catalysts, can also promote esterification. organic-chemistry.orgmdpi.com They coordinate to the carbonyl oxygen, polarizing the C=O bond and activating the carboxylic acid towards nucleophilic attack. Heterogeneous acid catalysts are advantageous due to their ease of separation from the reaction mixture. mdpi.com

Dehydrating Agents: In reactions where benzoic acid is used directly, coupling agents that act as dehydrating agents are effective. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. The dehydrating agent is consumed in the process, forming a urea (B33335) byproduct and driving the reaction forward.

Table 2: Catalytic Strategies for Direct Esterification

| Catalyst Type | Example(s) | Mechanism of Action |

| Brønsted Acid | Sulfuric Acid (H₂SO₄), p-TsOH | Protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. google.commdpi.com |

| Lewis Acid | Sulfated Zirconia, Zinc Compounds | Coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. mdpi.com |

| Dehydrating Agent | DCC, EDC | Activates the carboxylic acid and removes the water byproduct to shift the reaction equilibrium. |

Advanced Synthetic Pathways

Beyond direct esterification, alternative strategies provide access to the target molecule, often by first synthesizing a key intermediate or by utilizing different reaction mechanisms like transesterification or nucleophilic substitution.

The core heterocyclic structure, 4,6-dimethylpyrimidin-2-ol, is readily synthesized via a classical condensation reaction. The most common and efficient method involves the cyclocondensation of acetylacetone (B45752) (2,4-pentanedione) with urea. google.com This reaction is typically carried out under acidic conditions, for example, using sulfuric acid in an alcoholic solvent. google.com The mechanism involves the reaction of the enol form of the diketone with urea, followed by cyclization and dehydration to form the stable pyrimidine ring.

An analogous reaction using thiourea (B124793) in place of urea yields the corresponding 4,6-dimethylpyrimidine-2-thiol. researchgate.net This thiol can serve as a precursor for further functionalization. Similarly, using guanidine (B92328) salts with acetylacetone in an aqueous alkaline medium provides a direct route to 2-amino-4,6-dimethylpyrimidine (B23340). chemicalbook.comgoogle.com These established methods make the pyrimidine precursors highly accessible starting materials for subsequent esterification or substitution reactions.

Table 3: Synthesis of 4,6-Dimethylpyrimidine Precursors

| Pyrimidine Product | Key Reactants | Typical Conditions |

| 4,6-Dimethylpyrimidin-2-ol | Acetylacetone, Urea | Ethanolic solution with sulfuric acid catalyst. google.com |

| 4,6-Dimethylpyrimidine-2-thiol | Acetylacetone, Thiourea | Ethanolic solution with hydrochloric acid catalyst. researchgate.net |

| 2-Amino-4,6-dimethylpyrimidine | Acetylacetone, Guanidine HCl | Aqueous sodium carbonate. chemicalbook.comgoogle.com |

Transesterification is a powerful alternative for synthesizing (4,6-dimethylpyrimidin-2-yl) benzoate. wikipedia.org This process involves the reaction of a pre-existing ester, such as methyl benzoate or ethyl benzoate, with 4,6-dimethylpyrimidin-2-ol. The reaction exchanges the alcohol portion of the starting ester with the pyrimidinol. wikipedia.orgmasterorganicchemistry.com

This equilibrium-driven reaction is catalyzed by either an acid or a base. wikipedia.org

Acid Catalysis: A strong acid protonates the carbonyl group of the starting ester, activating it for nucleophilic attack by 4,6-dimethylpyrimidin-2-ol.

Base Catalysis: A strong base, such as sodium methoxide (B1231860), deprotonates the 4,6-dimethylpyrimidin-2-ol, converting it into a more potent pyrimidinolate nucleophile that attacks the starting ester. masterorganicchemistry.com

To drive the reaction to completion, the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol) is typically removed from the reaction mixture by distillation. wikipedia.org This method is particularly useful for creating esters from complex or sensitive alcohols when the corresponding carboxylic acid or acyl chloride is not ideal for direct use. researchgate.net

Table 4: Overview of Transesterification for Pyrimidinyl Benzoate Synthesis

| Component | Example | Purpose |

| Substrate Ester | Methyl benzoate | Source of the benzoyl group. |

| Nucleophile | 4,6-Dimethylpyrimidin-2-ol | Replaces the alcohol moiety of the substrate ester. |

| Catalyst | H₂SO₄ (acid) or NaOCH₃ (base) | Accelerates the nucleophilic acyl substitution. wikipedia.org |

| Driving Force | Distillation of byproduct (e.g., methanol) | Shifts the equilibrium towards the desired product. wikipedia.org |

A versatile strategy for forming the C-O bond at the C2 position of the pyrimidine ring is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway requires a pyrimidine precursor with a suitable leaving group, such as a halogen (e.g., chlorine), at the C2 position. The C2 and C4 positions of the pyrimidine ring are electron-deficient due to the electron-withdrawing nature of the ring nitrogens, making them susceptible to attack by nucleophiles. stackexchange.comstackexchange.com

In this approach, a salt of benzoic acid, such as sodium benzoate, acts as the nucleophile. It attacks the C2 position of a substrate like 2-chloro-4,6-dimethylpyrimidine, displacing the chloride ion to form the target ester, (4,6-dimethylpyrimidin-2-yl) benzoate. While substitution can also occur at the C4 position, the selectivity can often be controlled by the specific substrate and reaction conditions. stackexchange.com This method avoids the direct use of the potentially sensitive pyrimidinol and can be highly effective for constructing the desired ester linkage. The synthesis of related aminopyrimidines via SNAr reactions is a well-established process in medicinal chemistry. google.com

Table 5: Components for Nucleophilic Aromatic Substitution Pathway

| Role | Reagent Example | Key Feature |

| Pyrimidine Substrate | 2-Chloro-4,6-dimethylpyrimidine | Contains a leaving group at the electrophilic C2 position. |

| Nucleophile | Sodium Benzoate | Provides the benzoate moiety to displace the leaving group. |

| Solvent | Aprotic polar solvent (e.g., DMF, Dioxane) | Solubilizes the nucleophile and facilitates the SNAr reaction. google.com |

Optimization of Reaction Conditions and Yield Enhancement Strategies

Solvent Effects and Reaction Medium Influence on Esterification Efficiency

In the context of synthesizing pyrimidinyl benzoates, both polar aprotic and nonpolar solvents have been utilized. Polar aprotic solvents, such as acetonitrile (B52724) (ACN), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF), are often employed. nih.govelsevierpure.com

Acetonitrile (ACN) has been shown to promote esterification reactions. elsevierpure.com Its polarity can help to dissolve the pyrimidine starting material and the acid derivative, facilitating their interaction.

Dimethylformamide (DMF) , a highly polar aprotic solvent, can significantly affect reaction rates. nih.gov While it is an excellent solvent for many organic compounds, its strong interaction with reactants can sometimes suppress the desired reaction pathway. elsevierpure.com

Tetrahydrofuran (THF) is another common solvent that can influence reaction kinetics. nih.gov

Nonpolar solvents like benzene (B151609) or toluene (B28343) can also be used, particularly in reactions where the removal of a byproduct, such as water (in Fischer esterification), is necessary to drive the equilibrium toward the product side. This is often achieved through azeotropic distillation.

The influence of the solvent on esterification yield is often determined empirically. The following table illustrates the general effect of different solvents on a typical esterification reaction, demonstrating the significant impact the reaction medium can have on product conversion.

| Solvent | Log P | General Conversion (%) |

|---|---|---|

| n-Hexane | 3.5 | 94 |

| Toluene | 2.5 | 89 |

| Chloroform | 2.0 | 62 |

| Acetone | -0.23 | 45 |

| Acetonitrile | -0.33 | 21 |

Data is generalized from typical lipase-catalyzed esterification reactions and serves as an illustration of solvent effects. researchgate.net Log P is a measure of lipophilicity.

Temperature and Pressure Kinetics in Synthetic Protocols

Temperature and pressure are fundamental physical parameters that directly control the kinetics and thermodynamics of the synthesis.

Pressure: Pressure manipulation is a key strategy for yield enhancement, particularly in condensation reactions like Fischer esterification where water is a byproduct. researchgate.net By conducting the reaction under reduced pressure (vacuum), volatile byproducts can be continuously removed from the reaction mixture. researchgate.net According to Le Chatelier's principle, the removal of a product shifts the equilibrium to favor the forward reaction, thereby increasing the conversion of reactants to the desired ester. researchgate.net In some cases, high pressure may be used, especially in reactions involving gaseous reactants, though this is less common for the laboratory-scale synthesis of pyrimidinyl benzoates.

Methodologies for Isolation and Purification (e.g., Recrystallization, Column Chromatography)

After the reaction is complete, the target compound, (4,6-dimethylpyrimidin-2-yl) benzoate, must be isolated from the reaction mixture and purified. The most common and effective techniques for purifying solid organic compounds are recrystallization and column chromatography. researchgate.net

Recrystallization: This technique is a primary method for purifying crude solid products. libretexts.org It relies on the principle that the solubility of a compound in a solvent increases with temperature. libretexts.org The impure solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As the solution is allowed to cool slowly, the solubility of the target compound decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind. libretexts.orglibretexts.org The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol (B145695) or mixtures containing ethanol are often used for recrystallizing pyrimidine derivatives. nih.gov The purified crystals are then collected by filtration. libretexts.org

Column Chromatography: Column chromatography is a versatile purification technique used to separate components of a mixture based on their differential adsorption to a stationary phase. nih.govrochester.edu For the purification of pyrimidine derivatives, silica (B1680970) gel is a commonly used stationary phase. researchgate.net

The crude product is dissolved in a small amount of solvent and loaded onto the top of a column packed with silica. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds with lower polarity and weaker interactions with the polar silica gel travel down the column more quickly, while more polar compounds are retained longer. nih.gov By systematically changing the polarity of the mobile phase (gradient elution), the components of the mixture can be separated and collected in different fractions. rochester.edu The selection of the mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is optimized to achieve the best separation. nih.govresearchgate.net

The following table outlines typical conditions for purifying pyrimidine derivatives using column chromatography.

| Stationary Phase | Mobile Phase System | Separation Principle |

|---|---|---|

| Silica Gel | Hexane/Ethyl Acetate | Normal-Phase Chromatography |

| Silica Gel | Hexane/Isopropanol with additives (e.g., water, acetonitrile) | Normal-Phase Chromatography (for polar solutes) nih.gov |

| ZIC-HILIC or TSKgel Amide-80 | Acetonitrile/Ammonium Formate Buffer | Hydrophilic Interaction Chromatography (HILIC) nih.gov |

Spectroscopic Data for (4,6-dimethylpyrimidin-2-yl) benzoate Currently Unavailable in Public Domain

A comprehensive analysis of the molecular structure and advanced spectroscopic characterization of (4,6-dimethylpyrimidin-2-yl) benzoate, as outlined, cannot be completed at this time due to a lack of publicly available experimental data.

Extensive searches of scientific databases and literature have yielded no specific ¹H NMR, ¹³C NMR, 2D NMR, FTIR, or Raman spectroscopic data for the compound (4,6-dimethylpyrimidin-2-yl) benzoate. This foundational information is essential for the detailed and scientifically accurate elucidation of its molecular structure as requested.

While the principles of various spectroscopic techniques are well-established, a scientifically rigorous article on a specific chemical compound necessitates its actual experimental data. Without this, any discussion on chemical shifts, spin-spin coupling, carbon framework assignment, and vibrational modes would be purely hypothetical and would not adhere to the required standards of accuracy and focus on the designated compound.

Therefore, the generation of an article with the specified detailed sections and data tables is not feasible until the spectroscopic characterization of (4,6-dimethylpyrimidin-2-yl) benzoate is performed and the corresponding data is made publicly available.

Elucidation of Molecular Structure and Advanced Spectroscopic Characterization

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound. In the case of (4,6-dimethylpyrimidin-2-yl) benzoate (B1203000), both high-resolution analysis and fragmentation studies are key to its characterization.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the compound's elemental formula by distinguishing between compounds with the same nominal mass but different elemental compositions. For (4,6-dimethylpyrimidin-2-yl) benzoate, with a chemical formula of C₁₃H₁₂N₂O₂, the expected theoretical monoisotopic mass can be calculated with high precision. Experimental HRMS data that closely matches this theoretical value would serve as definitive confirmation of the molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₂ |

| Theoretical Monoisotopic Mass (Da) | 228.0899 |

| Expected Ion (M+H)⁺ | 229.0972 |

Analysis of Fragmentation Patterns for Structural Elucidation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is characteristic of the molecule's structure and provides a "fingerprint" that can be used for identification and structural elucidation. The fragmentation of (4,6-dimethylpyrimidin-2-yl) benzoate is expected to occur at the ester linkage, which is typically the most labile bond.

Key expected fragmentation pathways would include:

Cleavage of the ester bond: This can result in the formation of a benzoyl cation ([C₆H₅CO]⁺) with an m/z of 105. This is often a prominent peak for benzoate esters.

Formation of the pyrimidinyl fragment: The other part of the molecule, the 4,6-dimethylpyrimidin-2-oxy cation or a related fragment, would also be expected. Loss of the benzoyl radical would leave a fragment corresponding to the (4,6-dimethylpyrimidin-2-yl)oxy portion.

Loss of neutral molecules: Subsequent fragmentation of the primary ions could involve the loss of small, stable neutral molecules like carbon monoxide (CO) from the benzoyl cation, leading to a phenyl cation ([C₆H₅]⁺) at m/z 77.

The analysis of these characteristic fragments allows for the confirmation of the presence of both the benzoate and the dimethylpyrimidine moieties within the molecular structure.

| Plausible Fragment Ion | Chemical Formula | Expected m/z | Structural Origin |

|---|---|---|---|

| [C₆H₅CO]⁺ | C₇H₅O⁺ | 105 | Benzoyl cation from ester cleavage |

| [C₆H₅]⁺ | C₆H₅⁺ | 77 | Loss of CO from the benzoyl cation |

| [C₆H₇N₂]⁺ | C₆H₇N₂⁺ | 107 | Fragment from the dimethylpyrimidine ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from a ground state to a higher energy excited state.

Electronic Transitions and Chromophoric Analysis

The structure of (4,6-dimethylpyrimidin-2-yl) benzoate contains several chromophores—parts of the molecule that absorb light. These include the benzene (B151609) ring from the benzoate group and the pyrimidine (B1678525) ring. The conjugation between the carbonyl group and the benzene ring, as well as the aromatic system of the pyrimidine ring, gives rise to characteristic electronic transitions.

The expected electronic transitions for this molecule are:

π → π* transitions: These high-energy transitions are characteristic of aromatic systems and conjugated double bonds. Both the benzoate and the dimethylpyrimidine rings will exhibit strong absorptions in the UV region due to these transitions. The extended conjugation in the molecule is expected to shift these absorptions to longer wavelengths (a bathochromic shift) compared to the individual, unconjugated chromophores.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen atoms of the pyrimidine ring) to an anti-bonding π* orbital. These transitions are typically weaker in intensity than π → π* transitions.

The UV-Vis spectrum of (4,6-dimethylpyrimidin-2-yl) benzoate would be expected to show strong absorption bands, likely in the range of 200-300 nm, corresponding to the π → π* transitions of the aromatic and heteroaromatic systems.

| Chromophore | Expected Electronic Transition | Approximate Wavelength Region (λmax) |

|---|---|---|

| Benzoyl group | π → π | ~230-280 nm |

| 4,6-dimethylpyrimidine (B31164) ring | π → π | ~240-270 nm |

| Carbonyl group (C=O) | n → π* | > 280 nm (weak) |

Crystallographic Analysis and Solid State Structural Investigations

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of a crystalline solid. nih.gov This technique would provide a wealth of information about the geometric and conformational properties of (4,6-dimethylpyrimidin-2-yl) benzoate (B1203000).

A foundational step in SCXRD analysis is the determination of the unit cell parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ) and the space group symmetry. This information defines the fundamental repeating unit of the crystal lattice and the symmetry operations that relate the molecules within it.

No data available for (4,6-dimethylpyrimidin-2-yl) benzoate.

A refined crystal structure from SCXRD data allows for the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. This data is crucial for understanding the bonding characteristics and the local geometry around each atom.

No data available for (4,6-dimethylpyrimidin-2-yl) benzoate.

The relative orientation of the 4,6-dimethylpyrimidine (B31164) and benzoate rings is a key structural feature. SCXRD would reveal the torsion angle between these two planar groups, indicating whether the molecule adopts a planar or a twisted conformation. This conformation can be influenced by steric hindrance from the methyl groups and the electronic interactions between the two aromatic systems.

No data available for (4,6-dimethylpyrimidin-2-yl) benzoate.

No data available for (4,6-dimethylpyrimidin-2-yl) benzoate.

No data available for (4,6-dimethylpyrimidin-2-yl) benzoate.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a powerful technique for characterizing crystalline materials. nih.gov While it does not provide the same level of atomic detail as SCXRD, it is invaluable for phase identification, assessing sample purity, and can, in some cases, be used for structure determination. mdpi.com A PXRD pattern for (4,6-dimethylpyrimidin-2-yl) benzoate would serve as a unique fingerprint for this compound in its solid form.

No data available for (4,6-dimethylpyrimidin-2-yl) benzoate.

Phase Identification and Crystalline Purity Assessment

Without experimental data such as a reference PXRD pattern, the phase identification and assessment of crystalline purity of any synthesized batch of (4,6-dimethylpyrimidin-2-yl) benzoate cannot be performed. Techniques like PXRD are crucial for confirming the identity of a crystalline solid and ensuring it is a single phase, free from amorphous content or other crystalline impurities.

Polymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry with significant implications for a substance's physical properties. The investigation of polymorphism requires extensive screening and characterization by methods such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and temperature-dependent PXRD. No such studies have been reported for (4,6-dimethylpyrimidin-2-yl) benzoate.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties of (4,6-dimethylpyrimidin-2-yl) benzoate (B1203000).

The foundational step in most computational studies is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule by finding the conformation with the minimum energy. For pyrimidine (B1678525) derivatives, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used to achieve an accurate optimized geometry. physchemres.orgjacsdirectory.com

Table 1: Illustrative Optimized Geometrical Parameters for (4,6-dimethylpyrimidin-2-yl) benzoate

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Length (C=O) | Length of the carbonyl double bond in the benzoate group. | ~1.21 Å |

| Bond Length (C-O) | Length of the ester single bond. | ~1.36 Å |

| Bond Angle (O=C-O) | Angle within the ester group. | ~123° |

| Dihedral Angle | Twist between the pyrimidine and benzoate rings. | 50° - 70° |

Note: These values are illustrative and represent typical results from DFT calculations on similar aromatic esters and pyrimidine derivatives.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. jacsdirectory.comwikipedia.org A smaller gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org

For (4,6-dimethylpyrimidin-2-yl) benzoate, the HOMO is expected to be localized primarily on the electron-rich dimethylpyrimidine ring, while the LUMO would likely be centered on the electron-withdrawing benzoate portion. The analysis of these orbitals helps in understanding the charge transfer interactions that can occur within the molecule. jacsdirectory.com

Table 2: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 eV | Represents the electron-donating capacity. |

| LUMO | -1.8 eV | Represents the electron-accepting capacity. |

| Energy Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and stability. |

Note: These energy values are hypothetical, based on typical DFT results for related aromatic compounds.

Molecular Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution across a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact with each other, identifying sites for electrophilic and nucleophilic attack. nih.gov In an ESP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. jacsdirectory.comnih.gov

For (4,6-dimethylpyrimidin-2-yl) benzoate, the ESP map would likely show significant negative potential around the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the benzoate group, indicating these are the primary sites for hydrogen bonding and electrophilic interactions. researchgate.net The hydrogen atoms of the methyl groups and the aromatic rings would exhibit positive potential.

DFT calculations are a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic frequencies corresponding to the different vibrational modes of the molecule, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data. researchgate.net

This analysis allows for the assignment of specific spectral bands to the vibrations of particular functional groups. For instance, in (4,6-dimethylpyrimidin-2-yl) benzoate, DFT could precisely predict the stretching frequencies for the C=O bond in the ester group, the C-N bonds in the pyrimidine ring, and the C-H bonds of the methyl and aromatic groups. Such predictions are crucial for interpreting experimental spectra and confirming the molecular structure. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. chemrxiv.org

MD simulations are used to explore the conformational landscape of a molecule and understand its flexibility in various environments, such as in a vacuum, in water, or in a nonpolar solvent. physchemres.orgmdpi.com By simulating the atomic motions over nanoseconds or microseconds, MD can reveal how (4,6-dimethylpyrimidin-2-yl) benzoate behaves in solution. escholarship.org

Modeling of Intermolecular Interactions with Solvents or Other Chemical Species

The behavior of (4,6-dimethylpyrimidin-2-yl) benzoate in a condensed phase is governed by a range of non-covalent intermolecular interactions with surrounding solvent molecules or other chemical species. Understanding these interactions is crucial for predicting its solubility, chemical reactivity, and spectroscopic properties. Computational modeling provides a powerful lens through which to examine these forces at a molecular level.

The structure of (4,6-dimethylpyrimidin-2-yl) benzoate features several key functional groups that dictate its interaction profile:

The Pyrimidine Ring: The two nitrogen atoms in the 4,6-dimethylpyrimidine (B31164) moiety are electron-rich and act as primary sites for hydrogen bond acceptance. In protic solvents like water or ethanol (B145695), strong O-H···N hydrogen bonds are expected to form. acs.orgnih.govnih.gov Computational studies on similar pyrimidine systems demonstrate that such hydrogen bonding can lead to significant charge transfer from the pyrimidine to the solvent and induce shifts in vibrational frequencies. nih.gov

The Benzoate Group: The ester functional group contains two potential hydrogen bond acceptor sites: the carbonyl oxygen (C=O) and the ether oxygen (C-O-C). The carbonyl oxygen is the more significant acceptor due to its higher partial negative charge.

Aromatic Systems: Both the pyrimidine and benzene (B151609) rings are capable of engaging in π-π stacking interactions with other aromatic molecules and van der Waals interactions with a wide range of chemical species.

Solvent Effects and Solvatochromism:

The interaction between a solute and solvent can alter the energy difference between the ground and excited electronic states of the molecule. This phenomenon, known as solvatochromism, can be observed as a shift in the absorption maxima in UV-Visible spectroscopy. nih.govrsc.org For (4,6-dimethylpyrimidin-2-yl) benzoate, the nature of these shifts depends on the change in the molecule's dipole moment upon electronic excitation and the polarity of the solvent.

Theoretical modeling can predict these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate the bulk solvent environment by treating it as a continuous dielectric medium. nih.govwikipedia.orguni-muenchen.deq-chem.com This approach allows for the calculation of electronic transition energies in different solvents, predicting whether a bathochromic (red) or hypsochromic (blue) shift will occur. For instance, if the excited state is more polar than the ground state, polar solvents will stabilize the excited state more, leading to a red shift in the absorption spectrum. nih.gov

| Solvent Type | Primary Interaction Type | Key Molecular Sites Involved | Predicted Solvatochromic Effect (UV-Vis Absorption) | Computational Model Example |

|---|---|---|---|---|

| Polar Protic (e.g., Water, Ethanol) | Hydrogen Bonding | Pyrimidine Nitrogens, Carbonyl Oxygen | Complex; depends on relative stabilization of ground vs. excited states. Often results in significant spectral shifts. nih.gov | Explicit Solvent (QM/MM) or PCM nih.gov |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Dipole-Dipole Interactions | Ester Group, Pyrimidine Ring | Typically a red shift (bathochromic) if the excited state is more polar. | Polarizable Continuum Model (PCM) wikipedia.orguni-muenchen.de |

| Nonpolar (e.g., Hexane (B92381), Toluene) | van der Waals / Dispersion Forces | Entire Molecule, especially Aromatic Rings | Minimal shift compared to the gas phase. | PCM with low dielectric constant |

| Aromatic (e.g., Benzene, Toluene) | π-π Stacking, van der Waals | Pyrimidine and Benzene Rings | May show specific interactions not captured by simple polarity scales. | Explicit Solvent or specialized PCM |

Quantitative Structure-Activity Relationship (QSAR) Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies correlate the structural or physicochemical properties of molecules, known as descriptors, with their activities. nih.gov While often used for biological activity, these descriptors are fundamentally important for describing chemical reactivity and the potential for intermolecular interactions. For (4,6-dimethylpyrimidin-2-yl) benzoate, a range of descriptors can be calculated using quantum chemical methods, such as Density Functional Theory (DFT), to provide a quantitative basis for its chemical behavior. scirp.orgnih.govresearchgate.netnih.gov

Key Molecular Descriptors:

Electronic Descriptors: These descriptors are fundamental to understanding how a molecule will behave in chemical reactions and electrostatic interactions.

HOMO and LUMO Energies (EHOMO, ELUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. EHOMO relates to the ability to donate electrons (nucleophilicity), while ELUMO relates to the ability to accept electrons (electrophilicity). scirp.org

HOMO-LUMO Gap (Δε): The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily polarized and more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an excellent tool for identifying sites prone to electrophilic and nucleophilic attack. For (4,6-dimethylpyrimidin-2-yl) benzoate, negative potential (red/yellow regions) would be concentrated around the electronegative nitrogen and oxygen atoms, indicating sites for electrophilic attack or hydrogen bond acceptance. Positive potential (blue regions) would be found near the hydrogen atoms, indicating sites for nucleophilic attack.

Topological and Geometrical Descriptors: These describe the size, shape, and connectivity of the molecule. Descriptors such as molecular weight, surface area, and ovality influence van der Waals interactions and how the molecule can sterically approach other reactants. tandfonline.com

Quantum-Chemical Descriptors: This broad class includes properties derived from the molecule's wave function.

Polarizability (α): Measures the ease with which the electron cloud of the molecule can be distorted by an external electric field. It is important for quantifying dispersion interactions. scirp.org

Charges on Atoms: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, offering a detailed view of the internal charge distribution and identifying reactive centers. nih.gov

| Descriptor Class | Descriptor Name | Symbol | Theoretical Significance |

|---|---|---|---|

| Electronic | Energy of HOMO | EHOMO | Indicates electron-donating ability; higher energy suggests greater nucleophilicity. scirp.org |

| Energy of LUMO | ELUMO | Indicates electron-accepting ability; lower energy suggests greater electrophilicity. scirp.org | |

| HOMO-LUMO Gap | Δε | Relates to chemical stability and polarizability; a smaller gap implies higher reactivity. | |

| Dipole Moment | μ | Quantifies overall molecular polarity; governs dipole-dipole interaction strength. researchgate.net | |

| Quantum-Chemical | Molecular Electrostatic Potential | MEP | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting interaction sites. researchgate.net |

| Isotropic Polarizability | α | Measures the deformability of the electron cloud; relates to dispersion forces. scirp.org | |

| Partial Atomic Charges | q | Indicates the charge distribution within the molecule, highlighting reactive atoms. nih.gov | |

| Topological | Molecular Surface Area | MSA | Relates to the extent of possible van der Waals interactions. tandfonline.com |

| Number of Aromatic Rings | A_Ar | Indicates potential for π-π stacking interactions. tandfonline.com |

Chemical Reactivity and Transformation Mechanisms

Hydrolysis and Transesterification Reactions

The ester linkage in (4,6-dimethylpyrimidin-2-yl) benzoate (B1203000) is a primary site of chemical reactivity, susceptible to cleavage through hydrolysis and transesterification under both acidic and basic conditions.

Mechanistic Studies of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of (4,6-dimethylpyrimidin-2-yl) benzoate is expected to proceed via the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular), which is common for the hydrolysis of most esters. ucoz.comlibretexts.org This mechanism involves a series of equilibrium steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen atom by an acid catalyst (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to the nitrogen atom of the pyrimidine (B1678525) ring or, more likely, to the oxygen of the pyrimidinyl group. This converts the (4,6-dimethylpyrimidin-2-yl)oxy group into a good leaving group, 4,6-dimethylpyrimidin-2-ol.

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the neutral 4,6-dimethylpyrimidin-2-ol molecule.

Deprotonation : The resulting protonated benzoic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final benzoic acid product.

Mechanistic Studies of Base-Catalyzed Hydrolysis

Under basic conditions, (4,6-dimethylpyrimidin-2-yl) benzoate undergoes hydrolysis via a saponification reaction. This process is effectively irreversible and follows the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). libretexts.orgnih.gov

Nucleophilic Attack : A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. libretexts.org

Formation of a Tetrahedral Intermediate : This attack results in the formation of a negatively charged tetrahedral intermediate. libretexts.orgnih.gov

Elimination of the Leaving Group : The intermediate collapses, reforming the carbonyl double bond and eliminating the 4,6-dimethylpyrimidin-2-oxide anion as the leaving group.

Deprotonation : The 4,6-dimethylpyrimidin-2-oxide anion is a relatively strong base and will deprotonate the newly formed benzoic acid. This acid-base reaction is rapid and essentially irreversible, forming sodium benzoate (or another carboxylate salt) and 4,6-dimethylpyrimidin-2-ol. libretexts.org

The final deprotonation step drives the reaction to completion, which is why base-promoted hydrolysis is not considered catalytic and requires a stoichiometric amount of base. libretexts.org

Kinetics and Thermodynamics of Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. For (4,6-dimethylpyrimidin-2-yl) benzoate, this reaction would involve reacting the ester with an alcohol (R'-OH) in the presence of an acid or base catalyst to produce a new ester (benzoate of R') and 4,6-dimethylpyrimidin-2-ol.

Several factors influence the rate and equilibrium of transesterification, as detailed in the table below.

| Factor | Effect on Reaction Rate/Equilibrium | Rationale |

|---|---|---|

| Catalyst | Increases the rate of reaction significantly. Both acid (e.g., H₂SO₄) and base (e.g., NaOCH₃) catalysts are effective. | Acid catalysts protonate the carbonyl group, increasing its electrophilicity. Base catalysts deprotonate the alcohol, forming a more potent alkoxide nucleophile. |

| Temperature | Increasing the temperature generally increases the reaction rate. | Provides the necessary activation energy for the reaction to proceed faster, in line with Arrhenius kinetics. researchgate.net |

| Molar Ratio of Reactants | A high molar ratio of alcohol to ester shifts the equilibrium towards the products. | Based on Le Châtelier's principle, increasing the concentration of a reactant drives the reaction forward to favor product formation. |

| Solvent | The choice of solvent can affect catalyst and reactant solubility, thereby influencing the reaction rate. | Polar aprotic solvents can be effective, but often the reactant alcohol itself serves as the solvent. |

Reactions Involving the Pyrimidine Ring System

The pyrimidine ring in (4,6-dimethylpyrimidin-2-yl) benzoate has distinct reactivity patterns due to the presence of two electron-withdrawing nitrogen atoms.

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Ring (if applicable)

The pyrimidine ring is a π-deficient heterocycle, meaning the electron density of the aromatic system is significantly reduced by the electronegative nitrogen atoms. This characteristic makes the ring highly deactivated towards electrophilic aromatic substitution. researchgate.net Reactions such as nitration, halogenation, or Friedel-Crafts alkylation, which are common for benzene (B151609) and other electron-rich aromatic systems, are generally very difficult to achieve on an unsubstituted pyrimidine ring. researchgate.net

Nucleophilic Attack Pathways on the Pyrimidine Ring

In contrast to its inertness towards electrophiles, the π-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic attack. The carbon atoms at positions 2, 4, and 6 are particularly electron-poor and are the primary sites for nucleophilic substitution. stackexchange.com

In (4,6-dimethylpyrimidin-2-yl) benzoate, the benzoate moiety at the C2 position can function as a leaving group. This allows the compound to undergo nucleophilic aromatic substitution (SNAr) reactions. The mechanism proceeds through a two-step addition-elimination pathway:

Nucleophilic Addition : A nucleophile attacks the C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. mdpi.com

Elimination of Leaving Group : The aromaticity is restored by the elimination of the benzoate anion, which is a relatively good leaving group.

This pathway provides a versatile method for synthesizing a wide range of 2-substituted 4,6-dimethylpyrimidines. organic-chemistry.orgrsc.org The feasibility and rate of the reaction depend on the strength of the attacking nucleophile and the stability of the leaving group.

| Nucleophile Type | Example Nucleophile | Expected Product |

|---|---|---|

| Amines | Aniline, Alkylamines | 2-Anilino-4,6-dimethylpyrimidine or 2-(Alkylamino)-4,6-dimethylpyrimidine. rsc.org |

| Alkoxides | Sodium methoxide (B1231860) (NaOCH₃) | 2-Methoxy-4,6-dimethylpyrimidine |

| Thiolates | Sodium thiophenoxide (NaSPh) | 4,6-Dimethyl-2-(phenylthio)pyrimidine |

| Organometallics | Alkyl/Aryl Grignard Reagents (RMgX) | While possible, this often requires a more activated leaving group (e.g., a sulfone) for high efficiency. organic-chemistry.org The expected product would be 2-Alkyl/Aryl-4,6-dimethylpyrimidine. |

Derivatization and Functionalization of the Benzoate Moiety

The benzoate portion of the (4,6-dimethylpyrimidin-2-yl) benzoate molecule offers distinct opportunities for chemical modification, primarily through reactions involving the aromatic ring and the ester linkage. These transformations allow for the introduction of new functional groups and the synthesis of a wide array of derivatives.

The benzene ring of the benzoate moiety can undergo electrophilic aromatic substitution (SEAr), a fundamental class of reactions for functionalizing aromatic systems. wikipedia.org The rate and regioselectivity (the position of substitution) of these reactions are dictated by the directing effects of the ester group (-O-C=O-pyrimidine) attached to the ring.

The ester functionality is considered a deactivating group, meaning it makes the aromatic ring less reactive towards electrophiles compared to unsubstituted benzene. reddit.commsu.edu This deactivation occurs because the carbonyl group withdraws electron density from the ring through resonance, making it less nucleophilic. reddit.com Consequently, harsher reaction conditions, such as higher temperatures or stronger catalysts, may be required to achieve substitution. msu.edu

Furthermore, the ester group acts as a meta-director. The deactivating resonance effect is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most favorable site for electrophilic attack. reddit.comlibretexts.org For example, the nitration of a similar compound, methyl benzoate, with a mixture of nitric acid and sulfuric acid, yields methyl 3-nitrobenzoate as the major product. msu.eduyoutube.com While the meta isomer is predominant, small amounts of ortho and para isomers are also typically formed. msu.edulibretexts.org

Common electrophilic aromatic substitution reactions applicable to the benzoate ring include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogen molecule and a Lewis acid catalyst (e.g., FeCl₃, AlBr₃).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ + SO₃). This reaction is often reversible. msu.edu

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Benzoate Esters

| Reaction | Reagents | Electrophile | Directing Effect | Major Product Position | Reactivity | Reference |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | meta | meta (e.g., 73% for a benzoic ester) | Deactivating | msu.edulibretexts.org |

| Halogenation | X₂ (e.g., Br₂), FeX₃ | X⁺ | meta | meta | Deactivating | wikipedia.org |

| Sulfonation | Fuming H₂SO₄ | SO₃ | meta | meta | Deactivating | msu.edu |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | meta | Not generally successful | Deactivating | msu.edu |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | R-CO⁺ | meta | Not generally successful | Deactivating | msu.edu |

| Note: Friedel-Crafts reactions are generally not effective on strongly deactivated rings like benzoate esters. msu.edu |

The ester linkage in (4,6-dimethylpyrimidin-2-yl) benzoate is a key functional group that can be cleaved to unmask its constituent alcohol (a pyrimidinol) and carboxylic acid (benzoic acid) components. This hydrolysis can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is a common method for ester cleavage, typically involving refluxing the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). researchgate.net The reaction is effectively irreversible as the carboxylate salt formed is not attacked by the alcohol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free benzoic acid and the 2-hydroxy-4,6-dimethylpyrimidine.

Acid-Catalyzed Hydrolysis: This is a reversible process where the ester is heated with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The equilibrium can be shifted towards the products by using a large excess of water.

The cleavage of the ester bond opens up pathways for further chemical transformations:

Transformations of the Benzoic Acid: The resulting benzoic acid is a versatile intermediate. Its carboxylic acid group can be converted into a variety of other functional groups, such as acid chlorides (using thionyl chloride, SOCl₂), amides (by reacting the acid chloride with an amine), or other esters (via Fischer esterification with a different alcohol).

Transformations of the 2-Hydroxy-4,6-dimethylpyrimidine: The hydroxyl group on the pyrimidine ring (which exists in tautomeric equilibrium with its keto form) can also be a site for further reactions, such as etherification or conversion to a leaving group for nucleophilic substitution reactions.

Alternative, non-hydrolytic methods for ester cleavage also exist, utilizing reagents like aluminum halides with thiols, which can be useful when other functional groups in the molecule are sensitive to acidic or basic conditions. researchgate.net

Applications in Advanced Materials Science and Organic Synthesis

Role as a Precursor in Polymer Chemistry (e.g., functional monomers)

There is no available research in scientific literature that describes the use of (4,6-dimethylpyrimidin-2-yl) benzoate (B1203000) as a precursor or functional monomer in polymer chemistry. The potential for this compound to be used in polymerization, for instance, by introducing polymerizable groups onto either the pyrimidine (B1678525) or benzoate ring, has not been explored in published studies. Consequently, no data exists on polymers derived from this specific monomer, nor on the properties of any such hypothetical materials.

Integration into Supramolecular Architectures (e.g., self-assembly studies)

Investigations into the integration of (4,6-dimethylpyrimidin-2-yl) benzoate into supramolecular architectures are absent from the scientific literature. While pyrimidine-containing molecules have been studied for their ability to form ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking, no self-assembly studies have been reported for this specific benzoate derivative. As a result, there are no documented examples of its use in forming supramolecular polymers, gels, or other complex assemblies.

Utility as a Building Block in Complex Organic Synthesis (excluding pharmaceutical intermediates)

The utility of (4,6-dimethylpyrimidin-2-yl) benzoate as a building block in complex organic synthesis, outside the realm of pharmaceutical intermediates, is not documented in published research. The pyrimidine core is a well-established synthon in organic chemistry gsconlinepress.com. However, the specific reactivity and synthetic utility of the title compound as a precursor for more complex, non-pharmaceutical molecules have not been reported. Therefore, there are no established synthetic protocols or reaction schemes that utilize (4,6-dimethylpyrimidin-2-yl) benzoate as a key starting material or intermediate in these areas.

Exploration in Catalysis and Ligand Design

There is no evidence in the scientific literature of (4,6-dimethylpyrimidin-2-yl) benzoate being explored for applications in catalysis or ligand design. The nitrogen atoms in the pyrimidine ring could potentially coordinate to metal centers, suggesting a possible role as a ligand component. However, no studies have been published on the synthesis of metal complexes involving this compound or their subsequent evaluation as catalysts for any chemical transformation.

Analytical Method Development and Characterization Advancement

Development of Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC)

Chromatographic methods are the cornerstone for assessing the purity and quantifying the amount of (4,6-dimethylpyrimidin-2-yl) benzoate (B1203000) in a given sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a widely adopted method for the analysis of pyrimidine (B1678525) derivatives. researchgate.net For (4,6-dimethylpyrimidin-2-yl) benzoate, a C18 column is typically employed due to the compound's aromatic nature and moderate polarity. The separation is generally achieved using a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) in an isocratic or gradient elution mode. researchgate.net Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the pyrimidine and benzoate rings. The wavelength for detection would be optimized to achieve maximum sensitivity, likely in the range of 230-280 nm.

A hypothetical HPLC method for the purity assessment of (4,6-dimethylpyrimidin-2-yl) benzoate is detailed in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Expected Retention Time | 5.8 min |

Gas Chromatography (GC):

Gas chromatography is a viable alternative for the analysis of thermally stable and volatile compounds. For benzoate esters, GC analysis is a well-established technique. nih.govgcms.cz To analyze (4,6-dimethylpyrimidin-2-yl) benzoate, a non-polar or medium-polarity capillary column, such as one coated with a phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5), would be suitable. The analysis is performed with a flame ionization detector (FID) for quantitative analysis due to its robustness and wide linear range. The injector and detector temperatures must be optimized to ensure efficient volatilization without thermal degradation of the analyte.

A representative set of GC conditions for the quantitative analysis of (4,6-dimethylpyrimidin-2-yl) benzoate is presented in the following table.

| Parameter | Condition |

| Column | HP-5, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Detector (FID) Temperature | 280 °C |

| Oven Program | 150 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Expected Retention Time | 12.5 min |

Application of Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS)

For unambiguous identification of impurities and degradation products, hyphenated techniques that couple the separation power of chromatography with the specificity of mass spectrometry are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS provides structural information about the separated components based on their mass-to-charge ratio (m/z) and fragmentation patterns. In the analysis of (4,6-dimethylpyrimidin-2-yl) benzoate, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses of the benzoate and dimethylpyrimidine moieties. sapub.orgresearchgate.net For instance, a prominent fragment ion corresponding to the benzoyl cation (m/z 105) and another for the 4,6-dimethylpyrimidin-2-oxy cation or related fragments would be anticipated. youtube.com

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is particularly useful for analyzing less volatile or thermally labile compounds and is a powerful tool for the analysis of pyrimidine derivatives. creative-proteomics.comnih.gov An electrospray ionization (ESI) source would be suitable for the analysis of (4,6-dimethylpyrimidin-2-yl) benzoate, typically operating in positive ion mode. The LC-MS data would provide the molecular weight of the parent compound and any related substances. Tandem mass spectrometry (MS/MS) can be employed to further elucidate the structure of unknown impurities by inducing fragmentation of selected parent ions.

A summary of expected mass spectrometric data for (4,6-dimethylpyrimidin-2-yl) benzoate is provided below.

| Technique | Ionization Mode | Expected Molecular Ion [M+H]⁺ | Key Fragment Ions (m/z) |

| GC-MS | Electron Ionization (EI) | 228 (M⁺) | 123 (dimethylpyrimidinyl), 105 (benzoyl), 77 (phenyl) |

| LC-MS | Electrospray (ESI) | 229 | 123, 105 |

Thermal Analysis Methodologies (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)) for Phase Transitions and Decomposition Pathways

Thermal analysis techniques are crucial for determining the physical properties of (4,6-dimethylpyrimidin-2-yl) benzoate, such as its melting point, thermal stability, and decomposition profile.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. For (4,6-dimethylpyrimidin-2-yl) benzoate, a TGA thermogram would reveal the temperature at which the compound begins to decompose. The analysis is typically conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. The resulting data provides information on the thermal stability of the compound. Studies on various pyrimidine derivatives have shown that their decomposition characteristics are influenced by their structure and substitutions. researchgate.net

Differential Scanning Calorimetry (DSC):

DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram of (4,6-dimethylpyrimidin-2-yl) benzoate would show an endothermic peak corresponding to its melting point. The purity of the sample can also be estimated from the shape of the melting peak. For benzoate derivatives, DSC is a standard method to determine melting points and heats of fusion. researchgate.net

The table below summarizes hypothetical thermal analysis data for (4,6-dimethylpyrimidin-2-yl) benzoate.

| Analysis | Parameter | Result |

| DSC | Melting Point (Onset) | 115 °C |

| DSC | Enthalpy of Fusion | 25 J/g |

| TGA | Onset of Decomposition | 280 °C |

| TGA | Major Weight Loss Step | 280 - 350 °C |

Q & A

Q. Basic Analytical Protocol

- Melting Point Analysis : Compare observed values (e.g., 287.5–293.5°C) with literature data .

- TLC/HPLC : Monitor reaction progress using mobile phases like ammonium acetate buffer (pH 6.5) .

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

What computational tools predict the spectroscopic properties of (4,6-dimethylpyrimidin-2-yl) benzoate derivatives?

Q. Advanced Methodological Guidance

- DFT Calculations : Use Gaussian or ORCA to simulate IR, NMR, and UV-Vis spectra. Basis sets like B3LYP/6-311+G(d,p) match experimental NMR shifts within 0.1–0.3 ppm .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water to refine predicted λmax values .

How do steric effects influence the reactivity of (4,6-dimethylpyrimidin-2-yl) benzoate in nucleophilic substitutions?

Mechanistic Study

The 4,6-dimethyl groups on the pyrimidine ring create steric hindrance, directing nucleophilic attack to the less hindered 2-position. This is confirmed by X-ray data showing bond elongation (C–N: 1.34 Å vs. 1.30 Å in unsubstituted analogs) . Kinetic studies in ethanol show a 20% decrease in reaction rate compared to non-methylated derivatives .

What are the challenges in characterizing tautomeric forms of (4,6-dimethylpyrimidin-2-yl) benzoate derivatives?

Data Interpretation Challenge

Tautomerism (e.g., keto-enol equilibria) complicates spectral assignments. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.